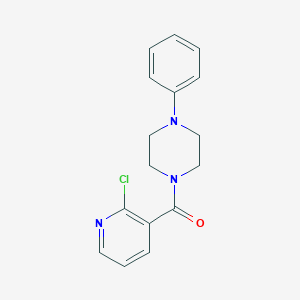

1-(2-Chloronicotinoyl)-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloronicotinoyl chloride” is a chemical compound used in the synthesis of various nicotinamide derivatives . It’s an important intermediate for preparation of Nevirapine, an anti-AIDS drug .

Synthesis Analysis

The synthesis method of 2-chloronicotinoyl chloride involves using 2-chloro-3-(trichloromethyl) pyridine as a raw material, which reacts with carboxylic acid or estolide in a solvent for 5-12 hours under the existence of a catalyst .

Molecular Structure Analysis

The molecular formula of 2-Chloronicotinoyl chloride is C6H3Cl2NO, with an average mass of 176.000 Da and a monoisotopic mass of 174.959167 Da .

Chemical Reactions Analysis

In the synthesis of 2-chloronicotinoyl chloride, 2-chloro-3-(trichloromethyl) pyridine reacts with carboxylic acid or estolide in a solvent for 5-12 hours under the existence of a catalyst .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloronicotinoyl chloride include a molecular formula of C6H3Cl2NO, an average mass of 176.000 Da, and a monoisotopic mass of 174.959167 Da .

Scientific Research Applications

Medicinal Chemistry Applications

Phenylpiperazine derivatives, including structures akin to "1-(2-Chloronicotinoyl)-4-phenylpiperazine," have garnered attention for their versatility in medicinal chemistry. These compounds have been instrumental in the development of treatments for central nervous system (CNS) disorders. The N-phenylpiperazine subunit, in particular, is highlighted for its 'druglikeness' and has been a scaffold for late-stage clinical trials targeting CNS ailments. However, its potential extends beyond the CNS domain, suggesting a broader application across therapeutic areas. By modulating the basicity and substitution pattern of the aromatic ring in the N-phenylpiperazine moiety, pharmacokinetic and pharmacodynamic enhancements can be achieved. This adaptability underlines the scaffold's utility in diversifying therapeutic strategies across several medical fields (Maia, Tesch, & Fraga, 2012).

Environmental Science Applications

The environmental fate and impact of herbicides, including those structurally related to phenylpiperazine derivatives, have been extensively studied. A scientometric review on the toxicity of 2,4-D herbicide, though not directly related to "1-(2-Chloronicotinoyl)-4-phenylpiperazine," showcases the global trends in understanding the environmental and health impacts of such compounds. The research emphasizes the need for continued investigation into the degradation products, mechanisms, and potential health risks associated with the use of phenylpiperazine-based herbicides and similar chemical entities (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is a derivative of nicotinamide , which is known to be a component of nicotinamide adenine dinucleotide (NAD). NAD is a crucial coenzyme in various biological reactions, playing a vital role in energy metabolism and maintaining cell health .

Mode of Action

Nicotinamide is known to participate in redox reactions in cells, acting as a coenzyme for numerous dehydrogenases .

Biochemical Pathways

As a component of NAD, nicotinamide plays a crucial role in the electron transport chain, glycolysis, and the citric acid cycle .

Result of Action

Nicotinamide and its derivatives have been investigated for a variety of biological applications, including antibacterial, antimicrobial, antifungal, anti-hiv, and anti-pesticide properties .

properties

IUPAC Name |

(2-chloropyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O/c17-15-14(7-4-8-18-15)16(21)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICQWVVGTVYKTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloronicotinoyl)-4-phenylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B427714.png)

![1-(4-Chlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B427716.png)

![N-(4-chlorophenyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B427722.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B427727.png)

![4-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-2H-1,2,3-triazole](/img/structure/B427732.png)

![3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B427734.png)

![5-{[(Pentafluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427735.png)

![1-(2,4-dichlorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B427736.png)